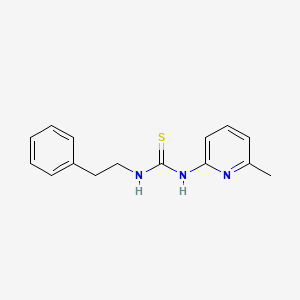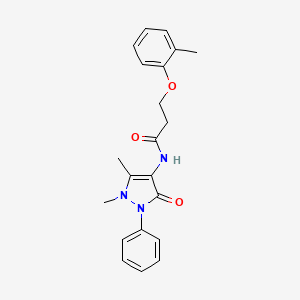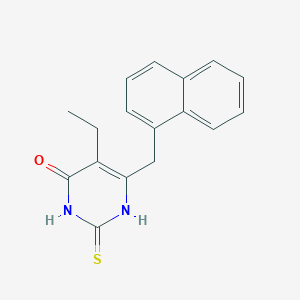![molecular formula C14H13BrN2O3 B1227480 2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227480.png)
2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester is a pyridopyrimidine.
Scientific Research Applications
Synthesis and Potential Inhibitors
- The compound has been studied in the context of synthesizing potential inhibitors of ethylene biosynthesis. The key step in its synthesis involves the oxidation and subsequent radical introduction of bromine (Wick, Tamm, & Boller, 1995).
Insecticidal Activity
- Substituted pyridine methyl esters, similar to the compound , have been found to exhibit a high degree of insecticidal activity (Nepomuceno, Pinheiro, & Coelho, 2007).
Synthesis of Bromophenol Derivatives
- The compound has been involved in the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, showing potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's (Boztaş et al., 2019).
Anti-inflammatory Activity
- Derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, showing more effectiveness than acetylsalicylic acid and ibuprofen in certain cases (Jakubkienė et al., 2002).
Synthesis of Cyclopropane Derivatives
- Research has also focused on reactions of methyl esters of this compound to form cyclopropane derivatives, indicating its utility in organic synthesis (Shchepin et al., 2003).
Antitumor Evaluation
- Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters, derived from this compound, have been synthesized and evaluated for their antitumor properties, particularly against A549 and P388 cell lines (Liu et al., 2006).
Enantioselective Synthesis
- The compound has been part of enantioselective syntheses of amino cyclopropane carboxylic acids, showcasing its importance in producing enantiomerically pure compounds (Lugano et al., 1992).
Stereoselective Pyrroline-Ring Formation
- It is also involved in the stereoselective formation of pyrroline-rings, essential for creating specific organic structures (Noguchi et al., 2003).
properties
Product Name |
2-Methyl-1-cyclopropanecarboxylic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester |
|---|---|
Molecular Formula |
C14H13BrN2O3 |
Molecular Weight |
337.17 g/mol |
IUPAC Name |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H13BrN2O3/c1-8-4-11(8)14(19)20-7-10-5-13(18)17-6-9(15)2-3-12(17)16-10/h2-3,5-6,8,11H,4,7H2,1H3 |
InChI Key |
DZDOSPZIHMCCOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine](/img/structure/B1227399.png)
![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)
![2-[[5-(3-Bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-1-(4-fluorophenyl)ethanone](/img/structure/B1227402.png)

![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B1227407.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1227409.png)

![(5E)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1227413.png)
![4-(2-Fluorophenyl)-1-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinol](/img/structure/B1227414.png)
![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)
![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B1227418.png)
![2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)